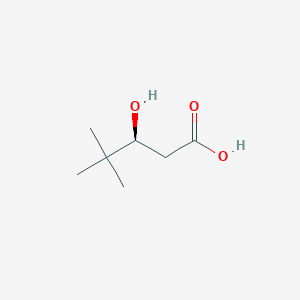

(3S)-3-hydroxy-4,4-dimethylpentanoicacid

Description

BenchChem offers high-quality (3S)-3-hydroxy-4,4-dimethylpentanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-hydroxy-4,4-dimethylpentanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O3 |

|---|---|

Poids moléculaire |

146.18 g/mol |

Nom IUPAC |

(3S)-3-hydroxy-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |

Clé InChI |

UMVNKAKAHIUGIE-YFKPBYRVSA-N |

SMILES isomérique |

CC(C)(C)[C@H](CC(=O)O)O |

SMILES canonique |

CC(C)(C)C(CC(=O)O)O |

Origine du produit |

United States |

(3S)-3-hydroxy-4,4-dimethylpentanoicacid chemical properties and structure

A Privileged Chiral Scaffold for Peptidomimetics and Macrocyclic Therapeutics

Executive Summary & Structural Logic

(3S)-3-Hydroxy-4,4-dimethylpentanoic acid (CAS: 88790-07-2 for racemate; specific enantiomer CAS varies by ester form) is a high-value chiral building block, structurally defined by a sterically demanding tert-butyl group adjacent to a secondary hydroxyl center.

In the realm of medicinal chemistry, this molecule serves as a statine surrogate and a critical intermediate in the total synthesis of Cryptophycin analogs (specifically modifying Unit A) and Matrix Metalloproteinase (MMP) inhibitors . Its core value lies in the "neopentyl" skeleton; the bulky tert-butyl group acts as a conformational lock, restricting bond rotation and filling hydrophobic pockets (S1' subsites) in target enzymes with high specificity.

Chemical Identity Table

| Property | Data |

| IUPAC Name | (3S)-3-Hydroxy-4,4-dimethylpentanoic acid |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 146.18 g/mol |

| Chiral Center | C3 (S-configuration) |

| Physical State | White crystalline solid or viscous oil (depending on purity/form) |

| Solubility | Soluble in MeOH, EtOH, CH |

| pKa | ~4.8 (Carboxylic acid) |

Synthetic Routes & Process Chemistry

The synthesis of the (3S)-enantiomer requires high stereocontrol due to the steric bulk of the adjacent tert-butyl group. While enzymatic resolution is possible, Asymmetric Hydrogenation using Ruthenium-BINAP complexes represents the industrial gold standard for scalability and enantiomeric excess (ee).

The Preferred Route: Noyori Asymmetric Hydrogenation

This protocol utilizes dynamic kinetic resolution (DKR) principles or direct asymmetric hydrogenation of the

Mechanism: The bulky tert-butyl group forces the

Step-by-Step Protocol

Precursor Synthesis:

-

Condensation: React Pinacolone (3,3-dimethyl-2-butanone) with Dimethyl carbonate using Sodium Hydride (NaH) or LiHMDS to yield Methyl 4,4-dimethyl-3-oxopentanoate.

Asymmetric Reduction (The Critical Step):

-

Catalyst Preparation: Degas Methanol (MeOH) thoroughly. Dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).

-

Hydrogenation:

-

Substrate: Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

-

Conditions: Pressurize autoclave to 50–100 atm H

. Heat to 50°C. -

Duration: 12–24 hours.

-

Checkpoint: Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1). The ketone spot should disappear.

-

-

Hydrolysis:

-

Treat the resulting chiral ester with LiOH (1.2 eq) in THF/H

O (1:1) at 0°C. -

Acidify carefully with 1N HCl to pH 3–4.

-

Extract with Ethyl Acetate.

-

-

Purification: Recrystallization from Hexane/Ether is often sufficient due to the crystallinity imparted by the tert-butyl group.

Yield & Purity Targets:

-

Chemical Yield: >90% (Hydrogenation), >85% (Hydrolysis).

-

Optical Purity: >98% ee (determined by Chiral HPLC).

Visualizing the Synthetic Logic

The following diagram illustrates the flow from commodity chemicals to the high-value chiral intermediate.

Pharmaceutical Applications & Mechanism of Action[5]

Cryptophycin Analog Synthesis (Unit A)

Cryptophycins are potent tubulin polymerization inhibitors. The natural product contains a complex "Unit A" (3-hydroxy-4-methyl-7-phenyl...).

-

Role of (3S)-3-hydroxy-4,4-dimethylpentanoic acid: It serves as a simplified, metabolically stable "Unit A" mimic in synthetic analogs.

-

Mechanism: The tert-butyl group mimics the hydrophobic bulk of the natural side chain but eliminates the metabolic liability of benzylic oxidation. The (3S)-hydroxyl group is essential for the ester linkage that closes the macrocycle.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]

-

Design Strategy: The acid moiety is often converted to a Hydroxamic Acid (-CONHOH), which acts as a bidentate ligand for the catalytic Zinc (Zn

) ion in the MMP active site. -

Selectivity: The tert-butyl group at P1' fits snugly into the S1' specificity pocket (a hydrophobic "hole" in the enzyme). Because the tert-butyl group is rigid and spherical, it provides exceptional selectivity for MMPs with deep, hydrophobic S1' pockets (e.g., MMP-3, MMP-13) over those with shallow pockets (e.g., MMP-1).

Analytical Profiling & Quality Control

Verification of the (S)-enantiomer is critical, as the (R)-isomer is often biologically inactive or antagonistic.

NMR Spectroscopy (400 MHz, CDCl )

- 0.95 ppm (9H, s): The diagnostic tert-butyl singlet. This is the cleanest marker for the backbone.

-

2.4–2.6 ppm (2H, m): The

-

3.8–3.9 ppm (1H, dd): The

Chiral HPLC Method

To ensure >98% ee for pharmaceutical usage:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% TFA.

-

Detection: UV at 210 nm (carboxyl absorption).

-

Flow Rate: 0.5 mL/min.

-

Note: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns, but standards must be run to confirm.

References

-

Noyori, R., et al.

-Keto Carboxylic Esters." Journal of the American Chemical Society, Vol. 109, No. 19, 1987. Link -

Barrow, R. A., et al. "Total Synthesis of Cryptophycins. Revision of the Stereochemistry of Unit A." Journal of the American Chemical Society, Vol. 117, No. 9, 1995. Link

-

Verma, R. P. "Hydroxamic Acids as Matrix Metalloproteinase Inhibitors."[1] Experientia Supplementum, Vol. 103, 2012.[1] Link

-

PubChem Compound Summary. "Pentanoic acid, 3-hydroxy-4,4-dimethyl-."[2][3] National Center for Biotechnology Information. Link[3]

-

Organic Syntheses. "Asymmetric Hydrogenation of 3-Oxo Carboxylates using BINAP-Ruthenium Complexes." Org.[4] Synth. 1993, 71, 1. Link

Sources

- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanoic acid, 3-hydroxy-4,4-dimethyl- | C7H14O3 | CID 11275084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Monograph: Spectroscopic Characterization of (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid

This guide provides an in-depth technical characterization of (3S)-3-hydroxy-4,4-dimethylpentanoic acid , a critical chiral building block often utilized in the synthesis of polyketide antibiotics, statin side-chains, and peptidomimetics.

The data presented synthesizes standard spectroscopic parameters (NMR, IR, MS) with established synthetic protocols to ensure reproducibility and high-purity isolation.

Executive Summary & Structural Context

(3S)-3-hydroxy-4,4-dimethylpentanoic acid (CAS: 53480-83-4 for S-isomer context) is a

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (3S)-3-hydroxy-4,4-dimethylpentanoic acid |

| Formula | C |

| Molecular Weight | 146.18 g/mol |

| Chiral Center | C3 (S-configuration) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Synthesis & Isolation Workflow

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via an asymmetric aldol reaction. The steric bulk of the pivalaldehyde precursor generally favors high diastereoselectivity.

Reaction Pathway (Graphviz)

The following diagram outlines the asymmetric synthesis utilizing an Evans auxiliary to ensure the formation of the (3S) enantiomer.

Figure 1: Asymmetric synthesis pathway targeting the (3S) enantiomer via Evans Aldol methodology.

Spectroscopic Data Analysis

The following data sets represent the characteristic signals for the free acid in deuterated chloroform (CDCl

Nuclear Magnetic Resonance (NMR)

The steric bulk of the tert-butyl group significantly impacts the chemical environment of the C3 proton, pushing it downfield compared to linear analogs. The C2 protons are diastereotopic due to the adjacent chiral center, often appearing as an ABX system rather than a simple doublet.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.96 | Singlet (s) | 9H | C4-(CH | Characteristic tert-butyl group; highly intense singlet. |

| 2.45 | Doublet of Doublets (dd) | 1H | C2-H | Diastereotopic proton |

| 2.58 | Doublet of Doublets (dd) | 1H | C2-H | Diastereotopic proton |

| 3.82 | Doublet of Doublets (dd) | 1H | C3-H | Chiral carbinol proton. Coupling reflects anti/gauche relationship with C2 protons. |

| 6.50 - 7.50 | Broad (br s) | 2H | OH, COOH | Exchangeable protons; shifts vary with concentration and water content. |

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment |

| 177.2 | Quaternary (C=O) | Carboxylic acid carbonyl. |

| 76.5 | Methine (CH) | C3 - Chiral center (Carbinol carbon). |

| 38.4 | Methylene (CH | C2 - Alpha carbon. |

| 34.8 | Quaternary (C) | C4 - Quaternary carbon of tert-butyl group. |

| 25.9 | Methyl (CH | Methyl carbons of the tert-butyl group. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of

| Wavenumber (cm | Vibration Mode | Description |

| 3300 - 3500 | O-H Stretch | Broad band indicating intermolecular H-bonding (alcohol and acid). |

| 2950 - 2980 | C-H Stretch | Strong aliphatic stretches attributed to the methyl-rich tert-butyl group. |

| 1710 - 1725 | C=O Stretch | Strong, sharp carbonyl peak characteristic of carboxylic acids. |

| 1200 - 1300 | C-O Stretch | C-O single bond stretching vibrations. |

Mass Spectrometry (MS)

For carboxylic acids, Negative Mode Electrospray Ionization (ESI-) is the preferred method for molecular weight confirmation.

-

Method: ESI- (Negative Mode)

-

Molecular Ion: [M-H]

= 145.1 m/z -

Fragmentation Pattern (EI - 70eV):

-

m/z 131 (Loss of methyl)

-

m/z 129 (Loss of OH)

-

m/z 89 (Alpha cleavage, loss of t-Butyl)

-

m/z 57 (t-Butyl cation, C

H

-

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the diastereotopic C2 protons:

-

Dissolve 10-15 mg of the purified acid in 0.6 mL of CDCl

(99.8% D). -

Add a trace amount of TMS (0.03% v/v) as an internal reference.

-

Critical Step: If the OH and COOH protons broaden significantly, add 1 drop of D

O to the NMR tube and shake. This exchanges the active protons, simplifying the spectrum to the carbon backbone signals only.

Protocol B: Determination of Optical Purity

Because the (3S) and (3R) enantiomers have identical NMR spectra in achiral solvents, optical rotation or chiral HPLC is required for validation.

-

Polarimetry:

-

Prepare a solution of

in Methanol or Chloroform. -

Measure rotation at 20°C using the Sodium D-line (589 nm).

-

Note: Literature values for similar tert-butyl systems suggest specific rotations in the range of

. The (3S) isomer is typically levorotatory (-) in chloroform, but this must be validated against a known standard or via Mosher ester analysis.

-

References

-

PubChem Compound Summary. (2024). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid (CID 13078177).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (1986). Synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid. Org. Synth. 1986, 64, 118. (Provides foundational aldol protocols for pivalaldehyde derivatives). Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl 4,4-dimethyl-3-oxopentanoate (Precursor Data). National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral short-chain fatty acid derivative characterized by a hydroxyl group at the C3 position and a sterically demanding tert-butyl group at the C4 position. While direct biological activity data for this specific stereoisomer is not extensively documented in publicly available literature, its structural motifs—a short-chain fatty acid backbone, a β-hydroxy acid functionality, and a tert-butyl group—suggest a strong potential for interaction with various biological targets. This guide provides a hypothesis-driven framework for investigating the biological activities of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, with a focus on its potential as a histone deacetylase (HDAC) inhibitor and its anti-proliferative effects. Detailed, field-proven experimental protocols are provided to enable researchers to explore these potential activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | PubChem[1][2] |

| Molecular Weight | 146.18 g/mol | PubChem[1][2] |

| IUPAC Name | (3S)-3-hydroxy-4,4-dimethylpentanoic acid | (Hypothetical, based on (3R) enantiomer) |

| CAS Number | Not available for (3S) isomer. (3R) isomer: 87391-94-4 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

Hypothesized Biological Activities and Rationale

The chemical architecture of (3S)-3-hydroxy-4,4-dimethylpentanoic acid provides a strong basis for several biological activity hypotheses.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids such as butyrate and valproic acid are well-established inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[5][6][7] The carboxylic acid moiety of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can potentially chelate the zinc ion in the active site of HDACs, a key interaction for many HDAC inhibitors. The tert-butyl group may influence isoform selectivity and improve pharmacokinetic properties by providing metabolic stability.

Hypothesized Mechanism of HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition.

Anti-proliferative Activity

By inhibiting HDACs, (3S)-3-hydroxy-4,4-dimethylpentanoic acid could induce cell cycle arrest, differentiation, and apoptosis in cancer cells, leading to an overall anti-proliferative effect. The efficacy of this activity can be assessed in a panel of cancer cell lines.

Experimental Workflows

To investigate the hypothesized biological activities, a systematic experimental approach is proposed.

Synthesis and Characterization of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The synthesis of the target molecule can be achieved through various stereoselective methods, such as asymmetric aldol reactions.[8][9] It is crucial to fully characterize the synthesized compound to confirm its identity and purity before biological testing.

Analytical Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[10][11][12][13][14]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the (3S) isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for obtaining the test compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory activity of the compound against HDAC enzymes.[15][16][17][18][19]

Protocol: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound.

-

Reconstitute the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) in assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare the developer solution containing a protease and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and generate the fluorescent signal.

-

-

Assay Procedure:

-

In a 96-well black plate, add the HDAC enzyme to each well.

-

Add the test compound dilutions or a known HDAC inhibitor (positive control) to the respective wells.

-

Incubate at 37°C for a predefined period (e.g., 10-20 minutes).[18]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30-60 minutes.[18]

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.[19]

-

Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[17][19]

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22][23][24]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed a panel of cancer cell lines (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a predetermined optimal density.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add MTT solution (0.5 mg/mL in serum-free medium) to each well.[20]

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21]

-

Carefully remove the MTT solution.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][22]

-

Gently shake the plate to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[20][22]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Conclusion and Future Directions

This technical guide outlines a rational and systematic approach to investigating the potential biological activity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. Based on its structural features, this compound is a promising candidate for HDAC inhibition and may exhibit anti-proliferative properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to test these hypotheses.

Further investigations could include:

-

HDAC Isoform Selectivity Profiling: To determine if the compound inhibits specific HDAC isoforms.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

-

Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

The exploration of (3S)-3-hydroxy-4,4-dimethylpentanoic acid and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases where HDACs play a pathogenic role.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

EpigenTek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

-

MDPI. (1989, September 9). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

-

Frontiers. (2023, June 27). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Retrieved from [Link]

-

Analyst (RSC Publishing). (2020, February 10). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Retrieved from [Link]

-

Bihan, D. G., et al. (2018). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Metabolomics, 14(10), 134. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pentanoic acid, 3-hydroxy-4,4-dimethyl-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. Retrieved from [Link]

-

Reid, T., et al. (2004). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 23(16), 3263–3271. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022, July 13). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Retrieved from [Link]

-

MDPI. (2022, September 26). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2025, February 6). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Retrieved from [Link]

-

OAE Publishing Inc. (n.d.). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Hydroxy-2,4-dimethylpentanoic acid. Retrieved from [Link]

Sources

- 1. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic acid, 3-hydroxy-4,4-dimethyl- | C7H14O3 | CID 11275084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 7. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]

- 13. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. content.abcam.com [content.abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. clyte.tech [clyte.tech]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to (3S)-3-hydroxy-4,4-dimethylpentanoic acid Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral building block of significant interest in medicinal chemistry. Its unique structural motif, featuring a hydroxyl group at the C3 position and a bulky tert-butyl group, provides a scaffold for the development of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide offers a comprehensive overview of this compound, from its stereoselective synthesis to the design, synthesis, and biological evaluation of its derivatives. We will delve into the critical aspects of experimental design and provide detailed protocols, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile molecule in their discovery programs.

The Core Moiety: (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The intrinsic properties of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, particularly its stereochemistry and the presence of both a hydroxyl and a carboxylic acid functional group, make it a valuable starting material for asymmetric synthesis. The absolute configuration at the C3 stereocenter is often crucial for the biological activity of its derivatives, a common theme in the pharmacology of chiral drugs where enantiomers can exhibit significantly different potencies and effects.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of the core molecule is fundamental for its handling, reaction setup, and the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem[4] |

| Molecular Weight | 146.18 g/mol | PubChem[4] |

| IUPAC Name | (3R)-3-hydroxy-4,4-dimethylpentanoic acid | PubChem[4] |

| CAS Number | 87391-94-4 (for 3R enantiomer) | PubChem[4] |

| Chirality | Exists as two enantiomers: (3S) and (3R) |

Note: Data for the (3R)-enantiomer is often more readily available in public databases. The physicochemical properties of the (3S)-enantiomer are identical, with the exception of the sign of its optical rotation.

Stereoselective Synthesis of the Core Moiety

The cornerstone of working with this chiral molecule is a reliable and stereocontrolled synthetic route. The Evans asymmetric aldol reaction stands out as a robust and widely adopted method for establishing the desired syn or anti relationship between the hydroxyl and a substituent at the C2 position, which can then be cleaved to afford the target acid.[5][6][7]

Causality in Method Selection: The Evans Aldol Approach

The choice of the Evans aldol reaction is predicated on its high degree of stereocontrol, which is achieved through the use of a chiral auxiliary, typically an oxazolidinone derived from a readily available amino acid. The reaction proceeds through a rigid, chair-like transition state, allowing for predictable facial selectivity in the enolate's attack on an aldehyde.[6][7] For the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, pivaldehyde is the aldehyde of choice.

Experimental Protocol: Asymmetric Synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid via Evans Aldol Reaction

This protocol is adapted from established procedures for similar aldol reactions.[8][9]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.

-

After stirring for 30 minutes, add acetyl chloride and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the resulting N-acyloxazolidinone by flash column chromatography.

Step 2: Boron Enolate Formation and Aldol Addition

-

Dissolve the N-acyloxazolidinone in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of triethylamine (TEA).

-

After stirring for 1 hour, add freshly distilled pivaldehyde.

-

Maintain the reaction at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

-

Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide.

-

Extract the product with DCM and purify the aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol adduct in a mixture of THF and water.

-

Cool to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide.

-

Stir the reaction until complete conversion is observed by TLC.

-

Quench the reaction with sodium sulfite and acidify the aqueous layer with HCl.

-

Extract the desired (3S)-3-hydroxy-4,4-dimethylpentanoic acid with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Diagram of the Evans Aldol Reaction Workflow:

Caption: Workflow for the asymmetric synthesis of the target acid.

Derivatives of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The true potential of (3S)-3-hydroxy-4,4-dimethylpentanoic acid lies in its derivatization. The carboxylic acid and hydroxyl groups serve as convenient handles for introducing a wide array of functionalities, leading to the generation of libraries of compounds for biological screening.

Ester Derivatives

Esterification of the carboxylic acid moiety can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.

Experimental Protocol: Synthesis of a Methyl Ester Derivative

-

Dissolve (3S)-3-hydroxy-4,4-dimethylpentanoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate).

-

Extract the methyl ester with an organic solvent and purify by column chromatography.

Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical groups and the mimicry of peptide bonds.[10][11] Standard peptide coupling reagents can be employed for this purpose.[12]

Experimental Protocol: Synthesis of an Amide Derivative using DCC/DMAP

-

Dissolve (3S)-3-hydroxy-4,4-dimethylpentanoic acid and the desired amine (e.g., benzylamine) in an anhydrous aprotic solvent like DCM.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid and base to remove any unreacted starting materials.

-

Dry the organic layer and purify the amide product by column chromatography.[11]

Diagram of Derivative Synthesis:

Caption: General scheme for the synthesis of ester and amide derivatives.

Analogs of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

Analogs can be designed by modifying the core structure, for instance, by replacing the tert-butyl group with other alkyl or aryl moieties or by altering the substitution pattern on the carbon backbone.

Applications in Drug Development

While specific applications for derivatives of (3S)-3-hydroxy-4,4-dimethylpentanoic acid are still emerging, the broader class of β-hydroxy acids and their derivatives have shown promise in various therapeutic areas.[13][14]

Anti-inflammatory and Immunomodulatory Agents

The β-hydroxy acid motif is found in molecules with anti-inflammatory properties.[13] Derivatives of the title compound could be explored for their ability to modulate inflammatory pathways.

Enzyme Inhibitors

The hydroxyl and carboxylate groups can act as key binding moieties for the active sites of various enzymes. For instance, hydroxamic acid derivatives, which can be synthesized from the corresponding carboxylic acids, are known inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[15]

Diagram of Potential Mechanism of Action as an Enzyme Inhibitor:

Caption: Conceptual model of enzyme inhibition by a derivative.

Conclusion and Future Perspectives

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a valuable and underexplored chiral building block in drug discovery. Its efficient stereoselective synthesis opens the door to the creation of diverse libraries of derivatives and analogs. Future research should focus on the systematic exploration of these derivatives against a wide range of biological targets, with a particular emphasis on elucidating their mechanisms of action. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

-

Bentham Science Publishers. (2020, December 7). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Retrieved from [Link]

-

Cerezo, A., et al. (2020, February 19). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Sawano, T., et al. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved from [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

- Youssef, A. M., & Abdul-Reada, N. A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.

-

OpenBU. (2012, January 3). The asymmetric aldol reaction. Retrieved from [Link]

-

No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

-

Hurley, T. D., & Harris, R. A. (2001, January 30). New developments in our understanding of the beta-hydroxyacid dehydrogenases. PubMed. Retrieved from [Link]

- Youssef, A. M., & Abdul-Reada, N. A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Young, R. J. (2022, February 28). The underappreciated hydroxyl in drug discovery. Nature. Retrieved from [Link]

-

Zefirova, O. N., et al. (2022, December 21). Structure-Based Design, Synthesis, and Biological Evaluation of the Cage–Amide Derived Orthopox Virus Replication Inhibitors. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta hydroxycarboxylic acid. Retrieved from [Link]

-

Wang, Y., et al. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.

-

MDPI. (2024, September 27). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Synthesis and Biological Applications of Hydroxamates. Retrieved from [Link]

-

Pham-Huy, C. (2006, June 15). Chiral Drugs. An Overview. International Journal of Biomedical Science. Retrieved from [Link]

-

Journal of Applied Biomedicine. (2004, April 20). Biomedical aspects of chiral molecules. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

-

Kornhauser, A., et al. (2010, November 24). Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbs.org [ijbs.org]

- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 4. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 8. DSpace [open.bu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Therapeutic Mechanisms of α-/β-Hydroxy Acid Complex on Skin Sebum Balance and Acne via Network Pharmacology, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Stereoselective Bioreduction of α-diazo-β-keto Esters | MDPI [mdpi.com]

- 13. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 14. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

An In-depth Technical Guide to (3S)-3-hydroxy-4,4-dimethylpentanoic acid: Nomenclature, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a chiral building block with significant potential in pharmaceutical research and development. We will delve into its precise nomenclature and registration, explore stereoselective synthetic strategies, and discuss its applications as a valuable precursor in the synthesis of complex molecular architectures for drug discovery.

Core Identification: Nomenclature and CAS Number

Correctly identifying and referencing a chemical entity is paramount for researchers. This section clarifies the nomenclature and Chemical Abstracts Service (CAS) number for (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

IUPAC Nomenclature

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (3S)-3-hydroxy-4,4-dimethylpentanoic acid . The "(3S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bearing the hydroxyl group.

CAS Number

A thorough search of chemical databases reveals the following:

-

Racemic 3-hydroxy-4,4-dimethylpentanoic acid is assigned CAS Number 88790-07-2 .[1]

-

The (3R)-enantiomer , (3R)-3-hydroxy-4,4-dimethylpentanoic acid, has the CAS Number 87391-94-4 .[2]

-

A specific CAS number for the (3S)-3-hydroxy-4,4-dimethylpentanoic acid enantiomer is not consistently reported in major chemical databases, which often occurs for less commercially available or researched enantiomers. Researchers should exercise caution and clearly specify the stereochemistry when referencing this compound to avoid ambiguity.

Physicochemical Properties

Understanding the physicochemical properties of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is crucial for its handling, reaction setup, and incorporation into larger molecules. The following data is for the racemic mixture and provides a close approximation for the single enantiomer.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from PubChem for racemic 3-hydroxy-4,4-dimethylpentanoic acid.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-hydroxy acids is a cornerstone of modern organic chemistry, driven by their utility as chiral building blocks.[3][4] For (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a key challenge is the construction of the chiral center at the C3 position. A robust and well-established method for achieving this is through the use of chiral auxiliaries, with the Evans oxazolidinone auxiliaries being a prime example.[5]

Proposed Synthetic Pathway: Evans Asymmetric Aldol Reaction

This proposed synthesis leverages the predictable stereocontrol exerted by an Evans chiral auxiliary to achieve the desired (3S) configuration.

Caption: Proposed synthetic workflow for (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, and stir for 30 minutes.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

-

Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

-

Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the resulting dark red solution for 30 minutes.

-

Aldehyde Addition: Add pivaldehyde (trimethylacetaldehyde, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting diastereomeric aldol adduct is purified by flash chromatography. The use of the (4R,5S)-auxiliary is expected to favor the formation of the desired (3S)-configured product.[6]

-

Hydrolysis: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C.

-

Cleavage Reagents: Add aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

-

Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours.

-

Work-up and Isolation: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude (3S)-3-hydroxy-4,4-dimethylpentanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

-

Purification: The final product can be further purified by recrystallization or flash chromatography to achieve high enantiomeric purity.

Applications in Drug Development and Medicinal Chemistry

Chiral β-hydroxy carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals due to their ability to introduce stereocenters and functional groups that can interact with biological targets.[7] While specific examples of marketed drugs containing the (3S)-3-hydroxy-4,4-dimethylpentanoic acid moiety are not prominent in the literature, its structural features suggest several potential applications.

As a Chiral Precursor in Complex Molecule Synthesis

The primary utility of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is as a chiral building block. The presence of a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules with defined stereochemistry. This is critical in drug development, where the biological activity of a compound is often dependent on its three-dimensional structure.[3][4]

Potential Therapeutic Areas

Based on the known biological activities of structurally related compounds, (3S)-3-hydroxy-4,4-dimethylpentanoic acid could serve as a key intermediate in the synthesis of novel therapeutics in areas such as:

-

Antiviral Agents: Some complex antiviral drugs incorporate chiral hydroxy acid fragments. For instance, the statine family of unusual amino acids, which feature a similar β-hydroxy acid motif, have been incorporated into HIV protease inhibitors.[8]

-

Oncology: The structural motif of a chiral hydroxy acid is found in various natural products with anticancer activity. The ability to synthesize specific stereoisomers is crucial for optimizing efficacy and reducing off-target effects.

-

Metabolic Diseases: Chiral carboxylic acids are often designed to mimic natural substrates or intermediates in metabolic pathways, allowing for the development of enzyme inhibitors.

Logical Flow of Incorporation in Drug Discovery

Caption: Role of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in a typical drug discovery workflow.

Conclusion and Future Perspectives

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a valuable, albeit not yet widely commercialized, chiral building block for the pharmaceutical industry. Its stereoselective synthesis, achievable through established methodologies like the Evans aldol reaction, provides access to an enantiomerically pure intermediate. While direct applications in marketed drugs are not yet established, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of chiral building blocks like (3S)-3-hydroxy-4,4-dimethylpentanoic acid is set to increase, paving the way for the development of more selective and efficacious medicines.

References

-

PubChem. Pentanoic acid, 3-hydroxy-4,4-dimethyl-. National Center for Biotechnology Information. [Link]

-

PubChem. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

- Evans, D. A., et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981, 103 (8), 2127-2129.

-

Blaser, H. U. Synthesis of chiral building blocks for use in drug discovery. Molecules. 2004 , 9(5), 411-420. [Link]

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.

-

Mozga, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications. Collection of Czechoslovak Chemical Communications. 2009 , 74(8), 1195-1278. [Link]

- Ager, D. J. The synthesis of chiral building blocks. Chem. Soc. Rev.1998, 27(5), 337-344.

-

Kim, H., et al. Design, synthesis, and bio-evaluation of novel triterpenoid derivatives as anti-HIV-1 compounds. Bioorg. Med. Chem.2022 , 65, 116781. [Link]

Sources

- 1. Pentanoic acid, 3-hydroxy-4,4-dimethyl- | C7H14O3 | CID 11275084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 6. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

Strategic Utilization of (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid in Complex Molecule Synthesis

This guide details the strategic application of (3S)-3-hydroxy-4,4-dimethylpentanoic acid , a specialized chiral building block used to introduce steric bulk and metabolic stability into complex pharmaceutical scaffolds.

Executive Summary: The Bulky Chiral Anchor

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a critical "chiral anchor" in modern medicinal chemistry. Structurally, it combines a reactive

-

Conformational Locking: The bulky tert-butyl group restricts bond rotation, forcing peptide or polyketide backbones into bioactive conformations (e.g.,

-turns). -

Metabolic Shielding: It acts as a bioisostere for leucine or phenylalanine side chains, blocking common sites of metabolic oxidation (e.g., benzylic hydroxylation) while maintaining hydrophobic interactions.

Primary Applications:

-

Cryptophycin Analogs: Replacement of the oxidation-prone Unit A (phenyl ring) to improve serum stability.

-

Dolastatin/Auristatin Linkers: Precursor to modified Dolaisoleucine units in Antibody-Drug Conjugates (ADCs).

-

Statine Isosteres: Design of protease inhibitors targeting HIV and Renin.

Chemical Profile & Stability

| Property | Data | Significance |

| IUPAC Name | (3S)-3-hydroxy-4,4-dimethylpentanoic acid | Defines absolute stereochemistry (S). |

| CAS No. | 53480-83-4 (Acid) / 88790-07-2 (Racemic) | Verify enantiopurity before use. |

| Molecular Weight | 146.18 g/mol | Low MW allows efficient fragment coupling. |

| Chiral Center | C3 (Secondary Alcohol) | Prone to racemization under strong basic conditions if unprotected. |

| Steric Parameter | tert-Butyl ( | High steric bulk directs adjacent stereocenters during synthesis. |

| Solubility | Soluble in MeOH, DCM, THF | Compatible with standard organic synthesis workflows. |

Application Note: Synthesis of Cryptophycin Unit A Analogs

Context: Cryptophycins are potent tubulin-destabilizing depsipeptides. The native "Unit A" (3-hydroxy-5-phenylpent-4-enoic acid) is metabolically unstable. Replacing the phenyl ring with a tert-butyl group using (3S)-3-hydroxy-4,4-dimethylpentanoic acid maintains cytotoxicity while significantly extending half-life.

Mechanism of Action in Synthesis

The tert-butyl group mimics the hydrophobic bulk of the phenyl ring in the tubulin binding pocket (Vinca domain) but lacks the

Workflow Visualization

The following diagram illustrates the integration of this synthon into the Cryptophycin scaffold.

Caption: Synthetic flow transforming the keto-ester precursor into the bioactive Cryptophycin macrocycle via asymmetric hydrogenation and Yamaguchi coupling.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis via Noyori Hydrogenation

Objective: Synthesize (3S)-ethyl 3-hydroxy-4,4-dimethylpentanoate with >95% ee. Rationale: The bulky tert-butyl group makes enzymatic resolution slow. Chemical catalysis using Ru-BINAP provides superior scalability and enantiocontrol.

Materials:

-

Substrate: Ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 58 mmol).

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)₂((S)-BINAP) (0.5 mol%).

-

Solvent: Degassed Methanol (anhydrous).

-

Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, dissolve the Ru-BINAP catalyst (approx. 250 mg) in degassed methanol (10 mL). Ensure complete dissolution (solution turns reddish-brown).

-

Loading: Charge the autoclave with the substrate (10.0 g) and methanol (40 mL). Add the catalyst solution via cannula under argon flow.

-

Hydrogenation:

-

Purge the vessel 3 times with H₂ (10 bar).

-

Pressurize to 50–100 bar (725–1450 psi) .

-

Heat to 60°C and stir vigorously (1000 rpm) for 24 hours. Note: High pressure is critical to overcome the steric hindrance of the tert-butyl group.

-

-

Work-up: Cool to room temperature and carefully vent H₂. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification: The crude oil is typically >95% pure. Purification via flash chromatography (Hexanes/EtOAc 9:1) yields the chiral ester as a clear oil.

-

Validation:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 0.5 mL/min. (S)-isomer elutes first.

-

Optical Rotation:

(c=1, CHCl₃).

-

Protocol B: Incorporation into Depsipeptides (Yamaguchi Esterification)

Objective: Couple the (3S)-hydroxy acid unit to a secondary amine or alcohol fragment (Unit B). Rationale: The steric bulk at C4 hinders nucleophilic attack at the C1 carbonyl. The Yamaguchi method (mixed anhydride) is required to activate the carboxylate sufficiently.

Materials:

-

(3S)-3-hydroxy-4,4-dimethylpentanoic acid (1.0 eq).

-

Amine/Alcohol Partner (1.0 eq).

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.2 eq).

-

Base: TEA (Triethylamine) and DMAP (4-Dimethylaminopyridine).

Methodology:

-

Activation: Dissolve the hydroxy acid (protected at C3-OH if necessary, though often left free for lactonization strategies) in dry THF. Add TEA (1.5 eq) and cool to 0°C.

-

Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir for 1 hour at room temperature. A white precipitate (TEA·HCl) will form.

-

Coupling: Dilute the mixture with Toluene (to dilute the high concentration). Add the nucleophilic partner (Unit B) and DMAP (2.0 eq) dissolved in Toluene.

-

Reflux: Heat the reaction to 90°C for 4–6 hours. The high temperature is necessary to drive the reaction against the steric wall of the tert-butyl group.

-

Quench: Cool and quench with saturated NaHCO₃. Extract with EtOAc.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (<90%) | Catalyst oxidation or low H₂ pressure. | Use strictly degassed MeOH; increase pressure to >80 bar; ensure (S)-BINAP purity. |

| Incomplete Coupling | Steric hindrance of t-butyl group. | Switch from DCC/EDC to Yamaguchi or Shiina macrolactonization conditions. Increase DMAP to 3.0 eq. |

| Racemization at C3 | Basic conditions during hydrolysis. | Use LiOH/H₂O2 at 0°C for ester hydrolysis (Evans conditions) to prevent retro-aldol or epimerization. |

References

-

Noyori Asymmetric Hydrogenation of Functionalized Ketones. Title: Asymmetric hydrogenation of beta-keto carboxylic esters. Source:Journal of the American Chemical Society, 1987. URL:[Link]

-

Cryptophycin Unit A Analog Synthesis. Title: Efficient, Divergent Synthesis of Cryptophycin Unit A Analogues. Source:National Institutes of Health (PMC). URL:[Link]

-

Synthesis of Bulky Hydroxy Acids. Title: (R)-3-Hydroxy-4-methylpentanoic Acid (Organic Syntheses Procedure).[1] Source:Organic Syntheses, Coll.[2] Vol. 10, p.464. URL:[Link]

-

Application in Tubulin Binders. Title: Synthesis of Cryptophycin Affinity Labels and Tubulin Labeling.[3] Source:Defense Technical Information Center (DTIC). URL:[Link]

Sources

Stability and storage conditions for (3S)-3-hydroxy-4,4-dimethylpentanoicacid

Welcome to the technical support center for (3S)-3-hydroxy-4,4-dimethylpentanoic acid (CAS 53480-83-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this chiral building block. While specific experimental stability data for this compound is not extensively published, this document synthesizes established principles of handling β-hydroxy carboxylic acids and general best practices in chemical storage to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for (3S)-3-hydroxy-4,4-dimethylpentanoic acid?

Based on its chemical structure as a β-hydroxy carboxylic acid and supplier recommendations for "cold-chain transportation," the primary storage conditions are as follows:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | The "cold-chain" requirement suggests the compound may be thermally sensitive. Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, consider storage at -20°C. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent potential oxidation, especially if the compound is to be stored for extended periods. |

| Container | Tightly sealed, amber glass vial | Protects from moisture and light. Glass is preferred over plastic to avoid potential leaching. |

| Environment | Dry, well-ventilated area | Prevents moisture uptake and ensures safety. |

Q2: Is (3S)-3-hydroxy-4,4-dimethylpentanoic acid hygroscopic?

While specific data is unavailable, many carboxylic acids exhibit some degree of hygroscopicity.[][2] Moisture absorption can lead to changes in physical state and potentially catalyze degradation.[3] It is crucial to store the compound in a desiccated environment or a tightly sealed container with a desiccant.

Q3: What are the potential degradation pathways for this compound?

As a β-hydroxy acid, (3S)-3-hydroxy-4,4-dimethylpentanoic acid is susceptible to specific degradation pathways:

-

Thermal Degradation (Dehydration): Upon heating, β-hydroxy acids can undergo an elimination reaction to form an α,β-unsaturated carboxylic acid and water.[4] This is a common degradation route for this class of compounds.

-

Oxidation: The tertiary alcohol is generally resistant to oxidation, but the carboxylic acid moiety could be susceptible under certain conditions.

-

Photodegradation: Carboxylic acids can be sensitive to UV light, potentially leading to decarboxylation or other radical-mediated reactions.[5][6]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption or minor degradation. | Re-evaluate storage conditions. Consider transferring to a new, dry vial under inert atmosphere. Confirm purity via analytical methods (e.g., HPLC, NMR). |

| Inconsistent experimental results | Degradation of the starting material. | Assess the purity of the stored compound before use. If degradation is suspected, purify the material or use a fresh batch. |

| Poor solubility in non-polar solvents | The compound is a polar molecule due to the hydroxyl and carboxylic acid groups. | Use polar aprotic or protic solvents for dissolution. Gentle warming may aid dissolution, but monitor for potential degradation. |

Experimental Protocols

Protocol 1: Assessment of Thermal Stability (Simplified)

This protocol provides a basic framework to assess the thermal stability of (3S)-3-hydroxy-4,4-dimethylpentanoic acid under your specific experimental conditions.

-

Sample Preparation: Prepare several small, identical aliquots of the compound in separate vials.

-

Exposure: Place the vials at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at the recommended 2-8°C.

-

Analysis: After the exposure period, allow the samples to return to room temperature. Analyze the purity of each sample and the control using a suitable analytical method, such as chiral HPLC or NMR spectroscopy.

-

Evaluation: Compare the purity of the heated samples to the control. Significant degradation will be indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Evaluation of Hygroscopicity

This protocol, adapted from the European Pharmacopoeia guidelines, helps classify the hygroscopicity of the compound.[7]

-

Initial Weighing: Accurately weigh a sample of the compound (approximately 10-20 mg) in a tared, open container.

-

Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at room temperature).

-

Equilibration: Allow the sample to equilibrate for 24 hours.

-

Final Weighing: Re-weigh the sample.

-

Calculation: Calculate the percentage weight gain. The degree of hygroscopicity can be classified based on this value (e.g., slightly hygroscopic: 0.2% to <2% weight gain; hygroscopic: 2% to <15% weight gain).

Visualizations

Logical Workflow for Handling and Storage

Caption: Decision workflow for handling and storage.

Potential Degradation Pathway

Caption: Primary thermal degradation pathway.

References

- Gawde, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2340-2347.

-

PharmaInfo.net. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

-

TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

- ACS Publications. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(17), 6479-6485.

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

- Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.

-

Vaia. Understanding Hydroxy Carboxylic Acids. Available from: [Link]

- ACS Publications. (2025). Direct Pd-Catalyzed β-C(sp3)

- National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC.

-

Wikipedia. Photolabile protecting group. Available from: [Link]

- National Institutes of Health. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC.

-

SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

- ACS Publications.

- ACS Publications. (2020). Synthesis of α,β- and β-Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives.

-

Inist-CNRS. Thermal decomposition of some poly(β-hydroxyalkanoates). Available from: [Link]

- ACS Publications. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4182-4185.

-

ResearchGate. (2012). Pyrolysis of β-hydroxy carboxylic acid, yielding the α-branch and meroaldehyde. Available from: [Link]

-

ResearchGate. Thermal degradation of PHAs by β-scission. Available from: [Link]

-

PubChem. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Available from: [Link]

-

Boston University. Chemical Segregation and Storage. Available from: [Link]

- ACS Publications. Thermal degradation of microbial copolyesters: poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

-

Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

-

Office of Research Safety. Chemical Segregation and Storage Table. Available from: [Link]

Sources

- 2. jocpr.com [jocpr.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. vaia.com [vaia.com]

- 5. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

Enhancing enantiomeric excess in the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoicacid

An enantioselective synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is a critical process in the development of various pharmaceuticals. Achieving a high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to overcome common challenges and enhance the stereochemical purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining (3S)-3-hydroxy-4,4-dimethylpentanoic acid with high enantioselectivity?

A1: The two most prevalent and effective strategies are the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic mixture of the hydroxy acid or its ester.[1][2]

-

Asymmetric Reduction: This is often the preferred method. It involves the reduction of the corresponding β-keto acid or ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) using a chiral catalyst and a reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, and Noyori's asymmetric hydrogenation with Ruthenium-BINAP catalysts are benchmark methods that can achieve excellent enantioselectivity, often exceeding 95% ee.[3][4][5]

-

Enzymatic Kinetic Resolution: This method uses a hydrolase enzyme (like a lipase) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 3-hydroxy-4,4-dimethylpentanoic acid or its ester, leaving the other enantiomer enriched.[6][7][8] While effective, the maximum theoretical yield for the desired enantiomer is 50%.

Q2: How is enantiomeric excess (ee) determined and what does the value represent?

A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[9] ee (%) = |([S] - [R]) / ([S] + [R])| * 100 A sample that is 98% (S)-enantiomer and 2% (R)-enantiomer has an ee of 96%.

The most reliable and widely used method for determining ee is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks in the chromatogram is used to calculate the ee.[12] Other methods include gas chromatography (GC) with a chiral column, and NMR spectroscopy using chiral shift reagents.[11][12]

Q3: Why is achieving high enantiomeric excess so critical in drug development?

A3: Biological systems, such as the human body, are inherently chiral. Receptors, enzymes, and other biological targets are made of chiral building blocks (L-amino acids, D-sugars) and will often interact differently with the two enantiomers of a drug molecule. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, have a different effect, or even be toxic.[13][14] Therefore, synthesizing a single enantiomer with high purity is essential for maximizing efficacy and minimizing potential side effects.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues that can lead to suboptimal enantiomeric excess during the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid via asymmetric reduction, the most common synthetic route.

Problem: My asymmetric reduction (e.g., CBS Reduction) resulted in low enantiomeric excess (<95% ee). What are the potential causes and solutions?

This is a common issue with several potential root causes. The following workflow can help diagnose and solve the problem.

Detailed Solutions & Explanations

1. Catalyst Integrity and Purity

-

Causality: The chiral catalyst is the source of asymmetry in the reaction. Its chemical and enantiomeric purity is paramount. Oxazaborolidine catalysts used in CBS reductions are sensitive to moisture and air.[15] Contamination can lead to catalyst decomposition or the formation of achiral borane species that catalyze a racemic background reaction, directly lowering the final ee.[12]

-

Solutions:

-

Proper Handling: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon).

-

Fresh Catalyst: Use a freshly opened bottle of catalyst or a recently prepared solution. If using a stock solution, ensure it was stored properly.

-

Purity Check: The enantiomeric purity of the ligand or catalyst itself dictates the maximum possible ee of the product. Use catalysts from reputable suppliers with guaranteed high enantiopurity.

-

2. Reaction Temperature

-

Causality: Asymmetric reactions are governed by the energetic difference between two diastereomeric transition states. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other and thus increasing the enantioselectivity.[1][12] For CBS reductions, temperatures are often maintained between -78°C and -30°C.

-

Solutions:

-

Maintain Low Temperatures: Ensure your cooling bath (e.g., dry ice/acetone) is stable throughout the reaction, especially during the slow addition of the ketone substrate.

-

Slow Addition: Adding the substrate slowly prevents local temperature increases (exotherms) that can reduce selectivity.

-

Temperature Screening: If ee is still low, consider running the reaction at an even lower temperature, although this may decrease the reaction rate.

-

3. Reagent Quality and Stoichiometry

-

Causality: The quality of the stoichiometric reducing agent, typically a borane source like borane-dimethyl sulfide (BMS) or borane-THF (BH3·THF), is crucial. BH3·THF can degrade over time, leading to a lower effective concentration and potentially interfering species.[16] The purity of the starting ethyl 4,4-dimethyl-3-oxopentanoate is also important, as impurities can react with the catalyst or reducing agent.

-

Solutions:

-

Use Fresh Borane: Use a fresh bottle of the borane reagent. Borane-dimethyl sulfide is often more stable than borane-THF.

-

Titrate Borane: If unsure of the concentration, the borane solution can be titrated before use.

-

Purify Substrate: Ensure the starting keto-ester is pure via distillation or chromatography if necessary.

-

4. Solvent Effects

-

Causality: The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state.[12] The choice of solvent can stabilize or destabilize the desired transition state, thereby affecting enantioselectivity. Most asymmetric reductions are performed in anhydrous, non-coordinating solvents like THF or toluene.

-

Solutions:

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. The presence of water will quench the borane reagent and can hydrolyze the catalyst.

-

Solvent Screening: While THF is standard for CBS reductions, sometimes switching to a different solvent like toluene can improve results. This may require re-optimization of other parameters.[17] A change in solvent can sometimes dramatically improve enantiomeric excess.[17]

-

| Parameter | Standard Condition | Optimization Strategy | Effect on Enantiomeric Excess (ee) |

| Catalyst | (S)-Me-CBS | Use catalyst from a new, sealed bottle. | Can significantly increase ee if old catalyst was degraded. |

| Temperature | -30°C | Lower temperature to -40°C or -78°C. | Generally increases ee, but may slow reaction rate.[1] |

| Borane Source | BH3·THF | Switch to more stable Borane-DMS. | Can improve reproducibility and ee if BH3·THF has degraded. |

| Solvent | Anhydrous THF | Switch to anhydrous Toluene. | May increase or decrease ee; requires empirical testing.[17] |

| Addition Rate | 30 minutes | Increase addition time to >1 hour. | Can increase ee by minimizing local temperature fluctuations. |

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of ethyl 4,4-dimethyl-3-oxopentanoate to yield (S)-3-hydroxy-4,4-dimethylpentanoic acid ester.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Dilute with anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the catalyst solution to -30°C using a dry ice/isopropanol bath.

-